molecular formula C11H10BrNO2 B1417111 Ethyl 2-bromo-4-cyano-3-methylbenzoate CAS No. 1805580-54-4

Ethyl 2-bromo-4-cyano-3-methylbenzoate

Cat. No.: B1417111
CAS No.: 1805580-54-4
M. Wt: 268.11 g/mol
InChI Key: ZSBRYAUTCQZWLO-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-cyano-3-methylbenzoate is an organic compound with the molecular formula C11H10BrNO2 It is a derivative of benzoic acid, featuring a bromine atom, a cyano group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-4-cyano-3-methylbenzoate typically involves the bromination of 3-methylbenzoic acid, followed by esterification and cyanation reactions. One common method includes:

    Bromination: 3-methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.

    Esterification: The resulting 2-bromo-3-methylbenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 2-bromo-3-methylbenzoate.

    Cyanation: Finally, the ester is subjected to a cyanation reaction using a reagent like sodium cyanide to introduce the cyano group at the 4-position, yielding this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-4-cyano-3-methylbenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Lithium aluminum hydride in dry ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

    Nucleophilic Substitution: Ethyl 2-amino-4-cyano-3-methylbenzoate.

    Reduction: Ethyl 2-bromo-4-aminomethyl-3-methylbenzoate.

    Hydrolysis: 2-bromo-4-cyano-3-methylbenzoic acid.

Scientific Research Applications

Ethyl 2-bromo-4-cyano-3-methylbenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-cyano-3-methylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through nucleophilic substitution, reduction, or hydrolysis. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used in these reactions.

Comparison with Similar Compounds

Ethyl 2-bromo-4-cyano-3-methylbenzoate can be compared with other similar compounds such as:

    Ethyl 2-bromo-4-cyano-3-ethylbenzoate: Differing by the presence of an ethyl group instead of a methyl group.

    Ethyl 2-chloro-4-cyano-3-methylbenzoate: Differing by the presence of a chlorine atom instead of a bromine atom.

    Ethyl 2-bromo-4-amino-3-methylbenzoate: Differing by the presence of an amino group instead of a cyano group.

Properties

IUPAC Name

ethyl 2-bromo-4-cyano-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-3-15-11(14)9-5-4-8(6-13)7(2)10(9)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBRYAUTCQZWLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)C#N)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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